molecular formula C16H26BN3O2 B14867748 5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid pinacol ester

5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid pinacol ester

Cat. No.: B14867748
M. Wt: 303.2 g/mol
InChI Key: PNGWNLUJCDMDHP-UHFFFAOYSA-N
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Description

5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid pinacol ester typically involves the reaction of 5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to 50°C

    Catalyst: Palladium-based catalysts for coupling reactions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: To ensure consistent quality and yield

    Purification: Using techniques such as recrystallization or chromatography to achieve high purity

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki–Miyaura Coupling: Formation of carbon-carbon bonds with aryl or vinyl halides

    Oxidation: Conversion to corresponding alcohols or ketones

    Hydrolysis: Formation of boronic acid under acidic or basic conditions

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DCM

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate

    Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

    Suzuki–Miyaura Coupling: Biaryl or vinyl-aryl compounds

    Oxidation: Alcohols or ketones

    Hydrolysis: Boronic acid derivatives

Scientific Research Applications

5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid pinacol ester is utilized in various scientific research fields:

    Chemistry: As a reagent in organic synthesis for the formation of complex molecules

    Biology: In the development of boron-containing drugs and drug delivery systems

    Medicine: Potential use in boron neutron capture therapy (BNCT) for cancer treatment

    Industry: In the synthesis of advanced materials and polymers

Mechanism of Action

The compound exerts its effects primarily through its role in Suzuki–Miyaura coupling reactions. The mechanism involves:

    Oxidative Addition: Palladium catalyst forms a complex with the aryl or vinyl halide

    Transmetalation: Transfer of the boronic ester group to the palladium complex

    Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 2-Aminopyridine-5-boronic acid pinacol ester
  • Pyridine-4-boronic acid pinacol ester

Uniqueness

5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid pinacol ester is unique due to its specific structure, which imparts distinct reactivity and stability. Its methylpiperidinyl group enhances its solubility and compatibility with various reaction conditions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C16H26BN3O2

Molecular Weight

303.2 g/mol

IUPAC Name

2-(2-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

InChI

InChI=1S/C16H26BN3O2/c1-12-8-6-7-9-20(12)14-11-18-13(10-19-14)17-21-15(2,3)16(4,5)22-17/h10-12H,6-9H2,1-5H3

InChI Key

PNGWNLUJCDMDHP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N3CCCCC3C

Origin of Product

United States

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